molecular formula C19H21N5O2 B11230453 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide

2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide

Cat. No.: B11230453
M. Wt: 351.4 g/mol
InChI Key: XCKOZIJXKDLUDH-UHFFFAOYSA-N
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Description

2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-ETHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-PHENYLACETAMIDE is a complex heterocyclic compound that features a pyrazole ring fused with a pyrimidine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science.

Preparation Methods

The synthesis of 2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-ETHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-PHENYLACETAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate diketones with hydrazine derivatives to form the pyrazole ring, followed by further functionalization to introduce the pyrimidine moiety. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyrimidine rings, often using reagents like alkyl halides or acyl chlorides.

    Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of more complex structures.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-ETHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-PHENYLACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-ETHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could inhibit the activity of enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar compounds to 2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-ETHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-PHENYLACETAMIDE include other pyrazole and pyrimidine derivatives. These compounds often share similar biological activities but may differ in their potency, selectivity, and pharmacokinetic properties. Examples of similar compounds include:

  • 3,5-Dimethyl-1H-pyrazole
  • 4-Ethyl-6-oxo-1,6-dihydropyrimidine
  • N-Phenylacetamide derivatives

The uniqueness of 2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-ETHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-PHENYLACETAMIDE lies in its specific combination of functional groups and ring systems, which contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C19H21N5O2

Molecular Weight

351.4 g/mol

IUPAC Name

2-[2-(3,5-dimethylpyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1-yl]-N-phenylacetamide

InChI

InChI=1S/C19H21N5O2/c1-4-15-11-18(26)23(12-17(25)20-16-8-6-5-7-9-16)19(21-15)24-14(3)10-13(2)22-24/h5-11H,4,12H2,1-3H3,(H,20,25)

InChI Key

XCKOZIJXKDLUDH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NC3=CC=CC=C3

Origin of Product

United States

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